6-Bromo-3-methoxy-2-nitropyridine

Catalog No.
S770022
CAS No.
916737-76-3
M.F
C6H5BrN2O3
M. Wt
233.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3-methoxy-2-nitropyridine

CAS Number

916737-76-3

Product Name

6-Bromo-3-methoxy-2-nitropyridine

IUPAC Name

6-bromo-3-methoxy-2-nitropyridine

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

InChI

InChI=1S/C6H5BrN2O3/c1-12-4-2-3-5(7)8-6(4)9(10)11/h2-3H,1H3

InChI Key

NCYGJPLRMYGVEB-UHFFFAOYSA-N

SMILES

COC1=C(N=C(C=C1)Br)[N+](=O)[O-]

Canonical SMILES

COC1=C(N=C(C=C1)Br)[N+](=O)[O-]

Use as a Pharmaceutical Intermediate

Field: Pharmaceutical Industry

Application: 6-Bromo-3-methoxy-2-nitropyridine is used as a pharmaceutical intermediate . An intermediate in the pharmaceutical industry is a compound that is used in the synthesis of active pharmaceutical ingredients.

Method of Application: The specific method of application would depend on the particular synthesis pathway being used. Typically, the compound would be reacted with other reagents under controlled conditions to produce the desired pharmaceutical ingredient.

Results or Outcomes: The outcome of using 6-Bromo-3-methoxy-2-nitropyridine as an intermediate would be the production of an active pharmaceutical ingredient. The specific results, including yield and purity, would depend on the particular synthesis pathway and reaction conditions.

Synthesis and Reactions of Nitropyridines

Field: Organic Chemistry

Application: Nitropyridines, including 6-Bromo-3-methoxy-2-nitropyridine, can be synthesized and used in various reactions . For example, they can be used to synthesize 2-substituted-5-nitro-pyridines and 4-substituted-2-alkylamino-5-nitropyridines .

Method of Application: The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .

Results or Outcomes: The reaction yields 3-nitropyridine with a yield of 77%. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

Development of Fluorescent Probes

Field: Biochemistry

Application: Compounds similar to 6-Bromo-3-methoxy-2-nitropyridine have been used in the development of fluorescent probes for selective measurement of carboxylesterase 1 activity in tissue extracts .

Method of Application: The compound would be incorporated into a probe molecule, which would then be used in biochemical assays to measure enzyme activity.

Results or Outcomes: The use of such a probe could allow for more accurate and sensitive measurement of carboxylesterase 1 activity, which could have implications for understanding and treating diseases where this enzyme plays a role.

Vibrational Spectroscopic and Structural Investigations

Field: Physical Chemistry

Application: Related compounds have been studied using vibrational spectroscopy, which could provide valuable information about the structure and properties of 6-Bromo-3-methoxy-2-nitropyridine .

6-Bromo-3-methoxy-2-nitropyridine is an organic compound with the molecular formula C₆H₅BrN₂O₃. It belongs to the class of nitropyridines and is characterized by a bromine atom at the 6th position, a methoxy group at the 3rd position, and a nitro group at the 2nd position on the pyridine ring. This compound is recognized for its potential utility in various chemical and biological applications due to its unique structural features, which impart distinctive reactivity and biological properties .

Currently, there is no documented information on the specific mechanism of action of 6-bromo-3-methoxy-2-nitropyridine.

As with most chemicals, it's advisable to handle 6-bromo-3-methoxy-2-nitropyridine with care due to the lack of specific safety data. Here are some general safety considerations:

  • Potential Irritant: The presence of the nitro group suggests it could be an irritant to the skin, eyes, and respiratory system [].
  • Potential Fire Hazard: The organic nature of the compound suggests it could be combustible.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and ammonium chloride in ethanol and water.
  • Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

  • Reduction Reaction: Typically performed using iron powder and ammonium chloride in a mixture of ethanol and water at elevated temperatures.
  • Substitution Reaction: Conducted with nucleophiles like amines or thiols, often utilizing palladium catalysts to facilitate the reaction.

Major Products Formed

  • From reduction: 6-Bromo-3-methoxy-2-aminopyridine.
  • From substitution: Various substituted pyridines depending on the nucleophile used .

The biological activity of 6-Bromo-3-methoxy-2-nitropyridine has been explored primarily in the context of its potential as a pharmaceutical agent. It exhibits properties that may be beneficial for drug development, particularly due to its ability to interact with various biological targets. Its pharmacokinetic profile suggests high gastrointestinal absorption and permeability across the blood-brain barrier, making it a candidate for further investigation in medicinal chemistry .

Synthetic Routes

  • Nitration of 6-Bromo-3-methoxypyridine: This method involves treating 6-bromo-3-methoxypyridine with nitrating agents such as nitric acid and sulfuric acid under controlled temperature conditions.
  • Bromination of 3-Methoxy-2-nitropyridine: This process involves reacting 3-methoxy-2-nitropyridine with bromine in the presence of a suitable catalyst to selectively brominate at the 6th position .

Industrial Production Methods

In industrial settings, large-scale production often employs optimized nitration and bromination reactions. Techniques such as continuous flow reactors are utilized to maintain precise reaction conditions, maximizing yield and purity .

6-Bromo-3-methoxy-2-nitropyridine has several applications across various fields:

  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Research: Acts as a building block for developing biologically active compounds.
  • Pharmaceutical Industry: Investigated for potential use in synthesizing novel pharmaceutical agents.
  • Agricultural Chemistry: Utilized in producing agrochemicals and dyes .

The interaction studies involving 6-Bromo-3-methoxy-2-nitropyridine focus on its reactivity with biological molecules and other chemical entities. Its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura reactions, highlights its versatility in forming complex structures that may exhibit desired biological activities .

Several compounds share structural similarities with 6-Bromo-3-methoxy-2-nitropyridine. Here are some notable examples:

Compound NameSimilarityKey Features
2-Bromo-3-methoxy-6-nitropyridine0.89Different positioning of bromine and nitro groups.
4,6-Dibromo-2-nitropyridin-3-ol0.86Contains two bromine atoms; different functional groups.
5-Bromo-3-methoxy-2-nitropyridine0.85Substituent at the 5th position changes reactivity.
2-Bromo-3-ethoxy-6-nitropyridine0.85Ethoxy group instead of methoxy; alters solubility properties.

These compounds differ mainly in their substitution patterns on the pyridine ring, which significantly influences their chemical behavior and biological activity .

XLogP3

2

Wikipedia

6-Bromo-3-methoxy-2-nitropyridine

Dates

Modify: 2023-08-15

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